molecular formula C18H18F2N2O6S2 B1263731 N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide

Cat. No. B1263731
M. Wt: 460.5 g/mol
InChI Key: GTNGQRRXRAEINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Biofilm Inhibition Properties

A significant application of compounds related to N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide is in the field of antibacterial research. These compounds have been found to exhibit inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis. Specifically, some derivatives showed suitable inhibitory action against these biofilms, indicating their potential as antibacterial agents (Abbasi et al., 2020). Additionally, certain derivatives of these compounds have demonstrated good antibacterial activity against various Gram-positive and Gram-negative bacterial strains, suggesting their use as potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Enzyme Inhibition and Potential Therapeutic Use

These compounds have also been studied for their enzyme inhibitory properties. For instance, some synthesized derivatives exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are important targets in diabetes and Alzheimer's disease treatment (Abbasi et al., 2019). This indicates the potential of these compounds in developing treatments for such diseases.

Potential in Drug Development

The structural properties of these compounds have made them subjects of interest in drug development research. For instance, their role as antagonists in targeting GPR119 receptors has been explored, which is relevant in the prevention of human HIV-1 infection (Yu et al., 2014). Additionally, their potential as novel κ-opioid receptor antagonists has been investigated, which is significant in the context of treating depression and addiction disorders (Grimwood et al., 2011).

Antimicrobial and Antifungal Applications

These compounds have been synthesized and evaluated for their antimicrobial and antifungal potentials, indicating their effectiveness as promising antibacterial and antifungal agents. This includes their ability to exhibit suitable antibacterial and antifungal potential with low hemolytic activity, making them viable for therapeutic applications (Abbasi et al., 2020).

properties

Product Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C18H18F2N2O6S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C18H18F2N2O6S2/c19-14-2-1-3-15(20)18(14)29(23,24)21-12-6-7-22(11-12)30(25,26)13-4-5-16-17(10-13)28-9-8-27-16/h1-5,10,12,21H,6-9,11H2

InChI Key

GTNGQRRXRAEINQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 2
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 3
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 4
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 5
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 6
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide

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